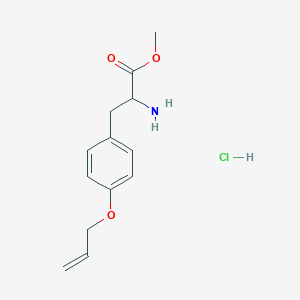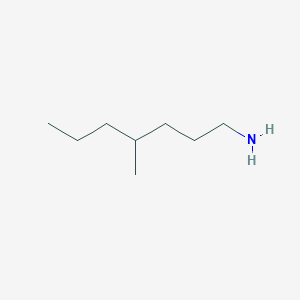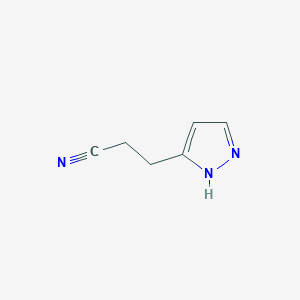
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
The synthesis of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-isopropyl-1-methyl-1h-1,2,4-triazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to a therapeutic effect. The pathways involved in its mechanism of action depend on the specific biological target being studied .
Comparison with Similar Compounds
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine can be compared with other similar compounds, such as:
1H-1,2,4-Triazole: A parent compound with similar structural features but lacking the isopropyl and methyl substituents.
3-Isopropyl-1-methyl-1H-1,2,4-triazole: A closely related compound with similar biological activities.
2-(1H-1,2,4-Triazol-5-yl)propan-2-amine: A compound with a similar triazole core but different substituents.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H18N4 |
|---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C9H18N4/c1-6(2)7-11-8(9(3,4)10)13(5)12-7/h6H,10H2,1-5H3 |
InChI Key |
XRHAEHJNGXFVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)C(C)(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13640475.png)



![[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel](/img/structure/B13640496.png)

![3-Amino-2-[(oxan-3-yl)methyl]propanoic acid](/img/structure/B13640514.png)



![[2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate](/img/structure/B13640547.png)
![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B13640550.png)


